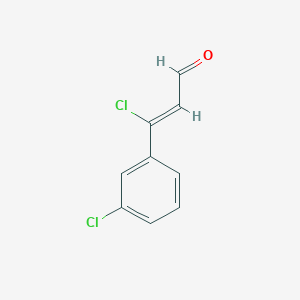

(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal

Description

Systematic Nomenclature and IUPAC Conventions

The compound (2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal derives its systematic name from the IUPAC guidelines for unsaturated aldehydes with substituents on both the aliphatic chain and aromatic ring. The parent structure is prop-2-enal (an α,β-unsaturated aldehyde), with numbering starting at the aldehyde group (position 1). The double bond between C2 and C3 is explicitly denoted as Z-configured, indicating that the higher-priority substituents (chlorine at C3 and the 3-chlorophenyl group at C3) reside on the same side of the double bond. The prefix "3-chloro" specifies the chlorine substituent on the phenyl ring at the meta position relative to the point of attachment. This nomenclature distinguishes it from isomers with ortho- or para-substituted chlorophenyl groups.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₆Cl₂O , calculated as follows:

- Carbon (C): 9 atoms × 12.01 g/mol = 108.09 g/mol

- Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048 g/mol

- Chlorine (Cl): 2 atoms × 35.45 g/mol = 70.90 g/mol

- Oxygen (O): 1 atom × 16.00 g/mol = 16.00 g/mol

Total molecular weight: 108.09 + 6.048 + 70.90 + 16.00 = 201.04 g/mol . This value aligns with analogs such as (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal, where positional isomerism does not alter the molecular weight.

Stereochemical Configuration and Z-Isomer Specificity

The Z-configuration of the double bond in this compound is critical to its reactivity and biological interactions. Stereochemical assignment relies on nuclear magnetic resonance (NMR) spectroscopy, where vicinal coupling constants (JH-H) between protons on C2 and C3 typically fall below 12 Hz for Z-isomers due to trans-diaxial coupling. In related chlorophenylpropenals, the Z-isomer exhibits distinct chemical shifts for the α,β-unsaturated aldehyde protons (δ 9.6–10.2 ppm for the aldehyde proton and δ 6.8–7.5 ppm for the vinyl protons). X-ray crystallography of analogous compounds confirms planar geometries stabilized by intramolecular interactions, such as C–H···O hydrogen bonds between the aldehyde oxygen and adjacent protons.

Comparative Structural Analysis with Related Chlorophenylpropenal Derivatives

The structural and electronic effects of chlorine substituent positioning (ortho, meta, para) on the phenyl ring significantly influence the compound’s properties:

The meta-substituted derivative exhibits intermediate electronic effects compared to para- and ortho-isomers. The para-chloro group’s strong electron-withdrawing nature enhances the aldehyde’s electrophilicity, accelerating cyclocondensation reactions. In contrast, the meta isomer’s reduced resonance interaction with the propenal system results in slower reaction kinetics but improved solubility in polar solvents. Steric effects in the ortho isomer hinder planar alignment, limiting conjugation and reducing stability.

Properties

CAS No. |

1242316-87-5 |

|---|---|

Molecular Formula |

C9H6Cl2O |

Molecular Weight |

201.05 g/mol |

IUPAC Name |

(Z)-3-chloro-3-(3-chlorophenyl)prop-2-enal |

InChI |

InChI=1S/C9H6Cl2O/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-6H/b9-4- |

InChI Key |

WWBACMISMUDFHU-WTKPLQERSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C(=C/C=O)/Cl |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=CC=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal typically involves the reaction of 3-chlorobenzaldehyde with a chlorinating agent under controlled conditions. One common method is the use of phosphorus oxychloride (POCl3) as the chlorinating agent in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the (2Z)-isomer.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 3-Chloro-3-(3-chlorophenyl)propanoic acid.

Reduction: 3-Chloro-3-(3-chlorophenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2Z)-3-chloro-3-(3-chlorophenyl)prop-2-enal with structurally and functionally related compounds, emphasizing substituent effects, physicochemical properties, and biological activities.

Structural Analogs: Positional Isomerism

- (Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal (C₉H₆Cl₂O): This positional isomer features a 4-chlorophenyl substituent instead of 3-chlorophenyl. Predicted CCS for [M+H]+ is 137.1 Ų, slightly lower than derivatives with ortho/meta substituents . Key Difference: The 4-chloro group may improve metabolic stability compared to the 3-chloro analog due to reduced electronic withdrawal from the conjugated system.

- (2Z)-3-Chloro-3-phenylacrylaldehyde (C₉H₇ClO): Lacking the second chlorine atom, this compound shows reduced electrophilicity at the α,β-unsaturated carbonyl. This diminishes its reactivity in Knoevenagel condensations, as evidenced by lower yields in thiazolidinone hybrid syntheses .

Functional Group Variations

- Methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate (C₁₂H₁₀BrClO₂): Replacement of the aldehyde with a bromomethyl-ester group increases lipophilicity (logP ~3.2), enhancing membrane permeability. Activity Comparison: While the parent aldehyde shows anticancer activity via thiazolidinone hybrids, the bromo-ester derivative’s broader pharmacological profile (e.g., anxiolytic effects) highlights functional group diversification strategies .

- ND-7 (NOR derivative with 3-chlorophenyl): As a norfloxacin (NOR) analog, ND-7 contains a 3-chlorophenyl group but lacks the α,β-unsaturated system. It demonstrates moderate antibacterial activity (MIC = 1.0 μM against Bacillus subtilis), outperforming NOR (MIC = 0.6 μM) but showing reduced efficacy against Gram-negative bacteria .

Physicochemical Properties

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The 3-chlorophenyl group’s meta-chlorine moderately withdraws electrons, stabilizing the α,β-unsaturated aldehyde’s electrophilic β-carbon. This facilitates nucleophilic attacks in Knoevenagel reactions, unlike stronger EWGs (e.g., 4-nitrophenyl in ), which may overstabilize the carbonyl, reducing reactivity .

- Steric Effects : Ortho-substituted analogs (e.g., 2,4-dichlorophenyl in ) introduce steric clashes, hindering conjugation and reducing anticancer activity .

Biological Activity

(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal, also known as a chlorinated derivative of α,β-unsaturated aldehyde, has garnered attention in various biological studies due to its potential therapeutic properties. This compound exhibits a range of biological activities, including antimicrobial and anticancer effects, which are crucial for its application in medicinal chemistry.

This compound features a chlorinated phenyl group attached to an α,β-unsaturated aldehyde structure, which is significant for its reactivity and interaction with biological targets. The presence of chlorine atoms enhances lipophilicity and may influence the compound's ability to penetrate biological membranes.

The mechanism of action involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzymatic activity or alter protein functions, contributing to its biological effects. The chlorinated phenyl group may also interact with hydrophobic regions of biomolecules, affecting their stability and activity.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been studied for its effectiveness against various strains of bacteria and fungi. For example, studies have shown that compounds with similar structures exhibit significant inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies focusing on different cancer cell lines. Notably, it has shown cytotoxic effects against several types of cancer cells, including:

- HepG2 (liver cancer)

- A549 (lung cancer)

- K562 (chronic myelogenous leukemia)

In a comparative study, the compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating promising anticancer activity .

Study 1: Anticancer Efficacy

In a study evaluating the cytotoxicity of various chlorinated compounds against HepG2 cells, this compound exhibited an IC50 value of approximately 5.97 µM. This suggests that it is effective at concentrations that are therapeutically relevant .

Study 2: Antimicrobial Screening

A separate investigation into the antimicrobial properties revealed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL. The results highlight its potential as an antimicrobial agent in treating infections caused by resistant strains .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.